N-(4-Chlorophenyl)-3-methoxy-N-methylaniline
Description
Properties
Molecular Formula |
C14H14ClNO |
|---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C14H14ClNO/c1-16(12-8-6-11(15)7-9-12)13-4-3-5-14(10-13)17-2/h3-10H,1-2H3 |
InChI Key |
ZYYWMNAUPVVLDY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-3-methoxy-N-methylaniline typically involves the reaction of 4-chloroaniline with 3-methoxybenzaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-pressure hydrogenation techniques can also be employed to achieve large-scale synthesis . The purification of the final product is typically done through recrystallization or column chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-3-methoxy-N-methylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: NaBH4 in ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Methoxy-substituted aniline derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Precursor in Drug Synthesis : N-(4-Chlorophenyl)-3-methoxy-N-methylaniline serves as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow it to be modified into compounds with therapeutic potential, including analgesics and anti-inflammatory drugs.
- Biological Activity : Research indicates that compounds similar to this compound exhibit significant biological activities. For instance, studies have shown that derivatives can interact with specific biological targets, potentially leading to the development of new medications .
- Case Study : A study published in 2021 demonstrated that derivatives of this compound were synthesized and evaluated for their inhibitory effects on cancer cell lines. The results indicated that certain modifications enhanced the compound's cytotoxicity against specific tumor types .
Agrochemical Applications
This compound is utilized in the agrochemical industry as a building block for herbicides and pesticides. Its ability to be chemically modified allows for the development of compounds that can effectively target pests while minimizing environmental impact.
Dyes and Pigments
The compound also finds applications in the production of dyes and pigments due to its vibrant color properties. Its aromatic structure contributes to the stability and intensity of colors produced, making it valuable in textile and coating industries.
Data Table: Applications Summary
| Application Area | Description | Example Uses |
|---|---|---|
| Pharmaceuticals | Precursor for drug synthesis | Analgesics, anti-inflammatory agents |
| Biological Research | Interaction studies with biological targets | Cytotoxicity assessments in cancer research |
| Agrochemicals | Building block for herbicides and pesticides | Crop protection products |
| Dyes and Pigments | Production of stable and vibrant colorants | Textile dyes, industrial coatings |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound derivatives. These investigations have revealed that modifications at specific positions on the phenyl ring can significantly influence biological activity. For instance, substituents such as methoxy or halogens have been shown to enhance or diminish cytotoxic effects depending on their electronic properties .
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-3-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, thereby exhibiting antimicrobial properties . Additionally, it can interact with viral proteins, inhibiting their replication and spread .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Insecticidal Pyridine Derivatives ()
Compounds such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) exhibit potent insecticidal activity against cowpea aphids, surpassing the efficacy of acetamiprid. The presence of a 4-chlorophenyl group and a pyridine heterocycle enhances their bioactivity compared to simpler aniline derivatives.
Antifungal Triazine/Pyridinone Compounds ()
Compounds like (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) and 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) demonstrate antifungal activity against C. albicans. Their activity is attributed to para-substituted aromatic moieties and free -NH- linkages, features absent in N-(4-Chlorophenyl)-3-methoxy-N-methylaniline. This suggests that the latter’s N-methyl group and methoxy substituent may reduce its capacity for hydrogen bonding, a critical factor in antifungal interactions .
Halogen and Functional Group Comparisons
Maleimide Derivatives ()
Halogen-substituted maleimides (e.g., N-(4-chlorophenyl)maleimide, IC₅₀ = 7.24 μM) show similar inhibitory potency against monoacylglycerol lipase (MGL) regardless of halogen size (F, Cl, Br, I). This indicates that the electronic effects of the 4-chlorophenyl group (e.g., electron withdrawal) may dominate over steric factors in enzyme inhibition. However, the target compound’s methoxy and N-methyl groups could alter its binding affinity compared to maleimides due to steric hindrance or polarity differences .
Hydroxamic Acids ()
Hydroxamic acids like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (6) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) feature a hydroxamate (-CONHOH) group , which chelates metal ions and enhances antioxidant or antimicrobial activity. In contrast, this compound’s methoxy and N-methyl groups lack metal-chelating capacity, suggesting divergent applications (e.g., agrochemicals vs. antioxidants) .
Structural Analogues in Agrochemicals
Diflubenzuron ()
The insect growth regulator diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) shares a 4-chlorophenylurea core but incorporates a benzoylurea group instead of a methoxy-aniline structure. Diflubenzuron’s mode of action involves chitin synthesis inhibition, while the target compound’s lack of a urea moiety likely precludes this mechanism. This highlights how functional group substitution dictates target specificity in agrochemicals .
Benzimidazole Derivatives ()
Compounds like N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine affect wheat germination. The benzimidazole ring enhances π-π stacking and hydrogen bonding, whereas this compound’s simpler structure may limit its phytotoxic effects despite the shared chlorophenyl group .
Data Tables: Key Comparisons
Table 1. Structural and Functional Comparisons
Table 2. Substituent Position Effects
Research Findings and Implications
- Electronic vs. Steric Effects : The 4-chlorophenyl group’s electron-withdrawing nature enhances reactivity in maleimides and pyridine derivatives , but its impact in this compound may be counterbalanced by the electron-donating methoxy group.
- Functional Group Diversity : Hydroxamic acids and urea derivatives leverage specialized groups (e.g., -CONHOH, urea) for metal chelation or enzyme inhibition, whereas the target compound’s simpler structure may favor applications in materials science or intermediate synthesis .
- Positional Isomerism: Substituent position (e.g., meta vs. para chlorophenyl) significantly alters electronic properties and bioactivity, as seen in pyridinone antifungals and maleimide inhibitors .
Biological Activity
N-(4-Chlorophenyl)-3-methoxy-N-methylaniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The compound features a chlorinated phenyl ring and a methoxy group, which are crucial for its biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : Studies suggest that the compound may exert antimicrobial effects by disrupting cellular processes such as DNA replication and protein synthesis. It has shown promise against various bacterial strains, indicating potential as an antibiotic agent .
- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation. It may target specific kinases involved in tumor growth, leading to cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Research into the SAR of this compound has revealed that modifications to the phenyl ring and substituents significantly influence its biological activity:
Case Studies
- Antiviral Activity Against HBV : A derivative of this compound, IMB-0523 (N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide), was synthesized and evaluated for anti-HBV activity. It demonstrated significant inhibition of both wild-type and drug-resistant HBV strains, suggesting a novel mechanism distinct from existing treatments .
- Inhibition of Kinases : In a study examining compounds with similar structures, several derivatives showed nanomolar inhibition of epidermal growth factor receptor (EGFR) and aurora kinase A (AURKA). These findings indicate that this compound could be developed further for targeted cancer therapies .
Pharmacokinetics and Toxicity
Pharmacokinetic studies have indicated that derivatives like IMB-0523 possess favorable absorption and distribution profiles in animal models. Acute toxicity assessments have shown manageable safety profiles, making them suitable candidates for further development .
Q & A
Q. What are the standard synthetic protocols for N-(4-Chlorophenyl)-3-methoxy-N-methylaniline, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via sequential alkylation and condensation. For example, 3-amino-4-methoxybenzoic acid is first alkylated with dimethyl sulfate under basic conditions (NaOH, H₂O) at room temperature to form an intermediate. This intermediate is then coupled with 4-chloroaniline using coupling agents like DIC (N,N’-diisopropylcarbodiimide) and HOBt (N-hydroxybenzotriazole) in dichloroethane. Optimization involves adjusting reaction time (10–24 hours), stoichiometry, and purification via recrystallization or column chromatography to achieve yields >70% .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (to verify methoxy, chlorophenyl, and methyl groups), HRMS (high-resolution mass spectrometry) for molecular weight validation (e.g., experimental vs. calculated m/z), and HPLC for purity assessment (>95%). Melting points (mp) are also recorded to confirm crystallinity .
Q. What reaction mechanisms are involved in its synthesis, particularly in aromatic substitution or coupling steps?
- Methodological Answer : The methoxy group is introduced via nucleophilic aromatic substitution (e.g., dimethyl sulfate alkylation). The final coupling step involves carbodiimide-mediated amide bond formation, where DIC activates the carboxylic acid intermediate, and HOBt prevents racemization. Steric hindrance from the chlorophenyl group may require extended reaction times .
Advanced Research Questions
Q. How can conflicting data in spectroscopic characterization (e.g., NMR shifts) be resolved for structurally similar derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., para-substituted chlorophenyl vs. methoxy groups) are addressed using 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Computational tools like DFT (density functional theory) can predict chemical shifts, aiding in structural validation .
Q. What strategies improve yield in multi-step syntheses of derivatives with nitroso or morpholine substituents?
Q. How does structural modification (e.g., methoxy position, halogen substitution) affect bioactivity in related compounds?
Q. What computational models predict the reactivity of this compound in nucleophilic substitution or oxidation?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for methoxy group substitution. Molecular docking predicts interactions with biological targets (e.g., HBV polymerase), while QSAR (quantitative structure-activity relationship) identifies electron-withdrawing groups (e.g., -NO₂) as key for activity .
Q. How do researchers address discrepancies in bioactivity data across in vitro and in vivo studies?
- Methodological Answer : Discrepancies arise from differences in assay conditions (e.g., cell lines vs. animal models). Standardize protocols using ISO-certified reagents and validate results with dose-response curves (e.g., IC₅₀ in vitro vs. LD₅₀ in vivo). Cross-reference pharmacokinetic data (e.g., AUC₀₋t) to correlate efficacy and toxicity .
Q. What are the challenges in scaling up synthesis from laboratory to pilot-scale production?
Q. How does the presence of nitroso or morpholine groups impact compound stability and handling?
- Methodological Answer :
Nitroso derivatives are light-sensitive and require amber glassware and inert atmospheres (N₂/Ar) during storage. Morpholine-containing compounds are hygroscopic; use desiccants (e.g., molecular sieves) and lyophilization to prevent hydrolysis. Stability is assessed via accelerated degradation studies (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
